molecular formula C26H21FO7 B1143017 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose CAS No. 171721-00-9

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

Cat. No.: B1143017
CAS No.: 171721-00-9
M. Wt: 464.44
InChI Key:
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Description

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a synthetic organic compound with the molecular formula C26H21FO7. It is a derivative of arabinofuranose, a type of sugar, and is characterized by the presence of benzoyl groups and a fluorine atom. This compound is primarily used as an intermediate in the synthesis of various nucleoside derivatives, which have applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose typically involves multiple steps starting from arabinofuranose or its derivatives. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: Free hydroxyl groups are obtained after hydrolysis.

    Oxidation/Reduction Products: Oxidized or reduced forms of the compound.

Scientific Research Applications

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies.

    Biological Studies: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Industrial Applications: It is used in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is unique due to its specific stereochemistry and the presence of both benzoyl and fluorine groups. This combination makes it a valuable intermediate for synthesizing nucleoside analogs with specific biological activities .

Properties

IUPAC Name

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHVPNLVYCSAN-MSZDEVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose significant in the context of this research?

A1: This compound serves as a crucial precursor in synthesizing various 1-(2-deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides. These nucleosides, particularly L-FMAU (2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil), have shown potent anti-HBV activity in vitro. [] The researchers developed an efficient method to synthesize this precursor from L-xylose, addressing the cost-effectiveness of producing these potential antiviral agents. Essentially, this compound acts as a molecular scaffold upon which various pyrimidine bases are attached, leading to the creation of novel nucleoside analogues.

Q2: How does the structure of the synthesized nucleosides relate to their anti-HBV activity?

A2: The research focuses on understanding the structure-activity relationship (SAR) of these nucleosides. While L-FMAU demonstrated the most potent activity, modifications to the uracil base generally led to decreased potency. Interestingly, the cytosine and 5-iodocytosine derivatives showed moderate anti-HBV activity, suggesting that modifications to the pyrimidine base can significantly impact antiviral activity. [] This highlights the importance of exploring various substitutions on the base to identify more potent and selective anti-HBV agents.

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